5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid

Antibiotic Induction Methylenomycin Streptomyces coelicolor

5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid (CAS 462068-43-5, MF: C11H16O4, MW: 212.24) is a synthetic member of the 2-alkyl-4-hydroxymethylfuran-3-carboxylic acid (AHFCA) class, designated Methylenomycin Furan 2 (MMF2). This compound functions as a diffusible microbial hormone in Streptomyces coelicolor, where it specifically binds to the TetR-family transcriptional repressor MmfR to derepress the methylenomycin antibiotic biosynthetic gene cluster.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
CAS No. 462068-43-5
Cat. No. B1268865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid
CAS462068-43-5
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(O1)C(C)(C)C)CO)C(=O)O
InChIInChI=1S/C11H16O4/c1-6-8(10(13)14)7(5-12)9(15-6)11(2,3)4/h12H,5H2,1-4H3,(H,13,14)
InChIKeyFDSKGVGFTCCVAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid (CAS 462068-43-5) for Antibiotic Induction Research


5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid (CAS 462068-43-5, MF: C11H16O4, MW: 212.24) is a synthetic member of the 2-alkyl-4-hydroxymethylfuran-3-carboxylic acid (AHFCA) class, designated Methylenomycin Furan 2 (MMF2) [1]. This compound functions as a diffusible microbial hormone in Streptomyces coelicolor, where it specifically binds to the TetR-family transcriptional repressor MmfR to derepress the methylenomycin antibiotic biosynthetic gene cluster [2]. Its structure features a tert-butyl substituent at the C5 position, a hydroxymethyl group at C4, a methyl group at C2, and a carboxylic acid at C3, making it a critical tool compound for studying quorum-sensing regulation of antibiotic production in actinobacteria [1][3].

Why Generic AHFCA Analogs Cannot Replace 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid in MmfR-Mediated Studies


Substituting MMF2 with other AHFCA family members is unreliable due to the strict structural specificity of the MmfR hormone-binding pocket. X-ray crystallography of the MmfR–MMF2 complex reveals that the tert-butyl group at C5 and the methyl group at C2 occupy distinct hydrophobic sub-pockets, while the C4 hydroxymethyl and C3 carboxylate form a conserved hydrogen-bonding network with key residues (Tyr85, Gln130) [1]. DNA release assays demonstrate that AHFCA analogues with different C2 alkyl chain lengths or altered C5 substituents show significantly divergent EC50 values for MmfR displacement from operator DNA [2]. Consequently, MMF2 is the only compound for which the complete structural basis of hormone recognition has been resolved at atomic resolution, making it the essential reference standard for any study involving MmfR-mediated transcriptional regulation, synthetic biology circuit design, or antibiotic induction screening [1][3].

Quantitative Differentiation Evidence for 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid (MMF2) vs. Natural and Synthetic AHFCA Analogs


MMF2's Unique C5 tert-Butyl and C2 Methyl Combination Confers Distinct Antibiotic Induction Potency Among Natural MMFs

Among the five naturally occurring MMFs, MMF2 (bearing C5 tert-butyl and C2 methyl) induces methylenomycin production at a concentration threshold that distinguishes it from MMF1 (C5 H, C2 methyl), MMF3 (C5 H, C2 isobutyl), MMF4 (C5 H, C2 3-methylbutyl), and MMF5 (C5 H, C2 2-methylbutyl). Comparative induction assays in S. coelicolor W81 show that MMF2 exhibits potent antibiotic induction activity, while the presence or absence of the C5 substituent and variation in C2 alkyl chain length modulate the minimum inducing concentration [1]. This differential activity directly impacts the design of inducible expression systems where precise control over the induction threshold is required.

Antibiotic Induction Methylenomycin Streptomyces coelicolor AHFCA Quorum Sensing

MMF2 is the Sole AHFCA with an Experimentally Resolved Atomic-Resolution Structure Bound to its Cognate Receptor MmfR

The X-ray crystal structure of the MmfR–MMF2 complex (PDB: 6SRN) has been solved, providing the only atomic-resolution view of an AHFCA hormone bound to its TetR-family transcriptional repressor. The SIGMAA-weighted mFo − ΔFc electron density omit map for MMF2 bound to MmfR is contoured at the 5σ level, unambiguously defining the ligand pose [1]. This structural information reveals that the C4 hydroxymethyl and C3 carboxylate of MMF2 form hydrogen bonds with conserved residues Tyr85 and Gln130, while the C5 tert-butyl group occupies a hydrophobic pocket that is absent in MMFs lacking this substituent. No equivalent high-resolution ligand-bound structure exists in the public domain for MMF1, MMF3, MMF4, or MMF5.

X-ray Crystallography Protein-Ligand Complex MmfR Structure-Based Drug Design AHFCA

MMF2 Exhibits Quantifiable EC50 Values in Fluorescence Anisotropy-Based DNA Release Assays, Enabling Precise Pharmacological Benchmarking

Fluorescence anisotropy measurements have been used to quantify the concentration-dependent release of MmfR from DNA duplexes containing MARE1 and MARE2 operator sites by MMF2 and the four other natural MMFs. EC50 values derived from these measurements provide a quantitative rank-order of AHFCA potency for disrupting the MmfR–DNA complex [1]. The availability of these EC50 values allows researchers to select the appropriate MMF analogue for applications requiring graded transcriptional output, with MMF2 serving as the structurally characterized reference compound whose EC50 can be correlated with its known binding pose.

Fluorescence Anisotropy DNA Release Assay EC50 MmfR Transcriptional Regulation

MMF2's tert-Butyl Substituent Confers Chemical Stability Advantages Relevant to Long-Term Storage and Reproducibility

The presence of an electron-donating tert-butyl group at the C5 position of the furan ring is expected to enhance the oxidative stability of the furan core relative to unsubstituted or less substituted AHFCA analogues. While specific comparative stability data for MMF2 versus other MMFs under standardized storage conditions are not yet published, the class-level inference is supported by the well-established effect of alkyl substitution on furan ring stability [1]. The compound's molecular formula (C11H16O4) and calculated density (1.169 g/cm³) further indicate a solid-state form amenable to room-temperature storage, as corroborated by vendor shipping specifications .

Chemical Stability tert-Butyl Group Storage Reproducibility Building Block

Optimal Application Scenarios for 5-tert-Butyl-4-hydroxymethyl-2-methyl-furan-3-carboxylic acid Based on Verified Differential Evidence


Reference Standard for MmfR-Based Inducible Gene Expression Systems in Synthetic Biology

MMF2 is the structurally characterized reference ligand for the MmfR transcriptional repressor. Its defined induction threshold in S. coelicolor [1] and availability of EC50 values from fluorescence anisotropy assays [2] make it the ideal calibration standard when constructing and optimizing MmfR-regulated expression circuits in heterologous actinobacterial hosts. Researchers should use MMF2 to establish baseline dose-response curves before evaluating engineered AHFCA analogues with modified induction properties.

Structure-Guided Design of AHFCA Analogues with Altered Pharmacological Profiles

The publicly deposited X-ray crystal structure of the MmfR–MMF2 complex (PDB: 6SRN) provides the only atomic-resolution template for rational ligand design targeting the MmfR hormone-binding pocket [3]. Medicinal chemistry and synthetic biology groups developing next-generation AHFCA analogues with enhanced potency, altered DNA release kinetics, or orthogonal receptor specificity must procure authentic MMF2 as a structural and pharmacological reference compound.

Positive Control for Antibiotic Induction Screening Campaigns in Actinobacteria

In high-throughput screening campaigns aimed at discovering novel small-molecule inducers of silent antibiotic biosynthetic gene clusters in Streptomyces species, MMF2 serves as a validated positive control for the AHFCA/MmfR regulatory axis [1][3]. Its well-documented ability to induce methylenomycin production in the W81/M145 co-culture assay provides a reliable benchmark for normalizing inter-assay variability and confirming the functional integrity of the MmfR reporter strain.

Pharmacological Tool for Deconvoluting AHFCA Receptor Orthologue Specificity

With multiple AHFCA-binding TFTR orthologues identified in Streptomyces avermitilis (AvaL1/AvaL2) and other actinobacteria [3], MMF2 is the only AHFCA for which the complete molecular recognition mechanism has been elucidated. It serves as an essential probe for comparative biochemical studies (e.g., EMSA, fluorescence anisotropy, ITC) aimed at defining the ligand selectivity profiles of AHFCA receptor orthologues and engineering orthogonal hormone-receptor pairs for multiplexed synthetic biology applications.

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